5-Methoxypyridin-3-ol (CAS RN: 109345-94-0): A Technical Guide
5-Methoxypyridin-3-ol (CAS RN: 109345-94-0): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methoxypyridin-3-ol is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its chemical structure, featuring both a methoxy and a hydroxyl group on a pyridine ring, suggests the possibility of diverse biological activities and utility as a versatile chemical intermediate. This technical guide provides a comprehensive overview of the known properties of 5-Methoxypyridin-3-ol, including its physicochemical characteristics and safety information. Due to the limited availability of detailed experimental protocols and biological studies directly pertaining to this compound in peer-reviewed literature, this guide also presents a plausible synthetic approach and discusses the biological activities of structurally related compounds to infer potential areas of investigation.
Physicochemical Properties
The fundamental physicochemical properties of 5-Methoxypyridin-3-ol are summarized in the table below. This data is compiled from various chemical supplier databases and safety data sheets.
| Property | Value | Source(s) |
| CAS Number | 109345-94-0 | N/A |
| Molecular Formula | C₆H₇NO₂ | N/A |
| Molecular Weight | 125.13 g/mol | N/A |
| Appearance | Solid | N/A |
| SMILES | COc1cncc(O)c1 | N/A |
| InChI | 1S/C6H7NO2/c1-9-6-2-5(8)3-7-4-6/h2-4,8H,1H3 | N/A |
| InChI Key | BREMJULVLYFLTE-UHFFFAOYSA-N | N/A |
Synthesis and Experimental Protocols
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 5-Methoxypyridin-3-ol.
Hypothetical Experimental Protocol
This protocol is a hypothetical adaptation from synthetic methods for analogous compounds and would require optimization and validation.
Step 1: Synthesis of a 3,5-disubstituted pyridine precursor. A common starting point for such syntheses could be a dihalopyridine, such as 3,5-dibromopyridine.
Step 2: Nucleophilic substitution to introduce the methoxy group. 3,5-Dibromopyridine could be reacted with sodium methoxide in a suitable solvent like methanol or DMF at an elevated temperature. The reaction progress would be monitored by TLC or GC-MS.
Step 3: Introduction of the hydroxyl group. This step is more challenging. One potential route is a nucleophilic aromatic substitution of the remaining bromine atom with a protected hydroxyl group (e.g., as a benzyloxy group), followed by deprotection. Another possibility could involve a metal-halogen exchange followed by reaction with an oxygen source. A more direct hydroxylation might be achievable through specialized reagents, but this often lacks regioselectivity.
Purification: The final product would likely be purified using column chromatography on silica gel, followed by recrystallization to obtain a pure solid.
Characterization: The structure and purity of the synthesized 5-Methoxypyridin-3-ol would be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
Biological Activity and Signaling Pathways
There is a lack of specific data in the scientific literature regarding the biological activity and signaling pathway involvement of 5-Methoxypyridin-3-ol. However, the 3-hydroxypyridine scaffold is present in various biologically active molecules, suggesting potential areas for investigation.
Derivatives of 3-hydroxypyridine are known to exhibit a range of pharmacological properties. For instance, some have been investigated for their antioxidant capabilities, attributed to the hydrogen-donating ability of the hydroxyl group.[1] Additionally, the pyridine ring is a common feature in many drugs, and its derivatives have been explored for activities such as histone deacetylase (HDAC) inhibition.[2] The presence of a methoxy group can influence the lipophilicity and metabolic stability of a molecule, potentially enhancing its pharmacokinetic profile.
Given the structural similarities to other pharmacologically active pyridines, 5-Methoxypyridin-3-ol could be a candidate for screening in various biological assays. The following diagram illustrates a general logical workflow for the preliminary biological evaluation of a novel compound like 5-Methoxypyridin-3-ol.
Caption: Logical workflow for biological evaluation.
Safety and Handling
Based on available safety data sheets, 5-Methoxypyridin-3-ol is classified as an irritant. The following table summarizes the known hazard information.
| Hazard Type | GHS Classification | Precautionary Statements | Source(s) |
| Skin Irritation | Category 2 | H315: Causes skin irritation. | N/A |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation. | N/A |
| Respiratory Irritation | Category 3 | H335: May cause respiratory irritation. | N/A |
Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated area.
Conclusion
5-Methoxypyridin-3-ol is a chemical compound with potential for further research and development. While detailed experimental and biological data are currently scarce in the public domain, this guide provides a summary of its known properties and outlines plausible avenues for its synthesis and biological evaluation based on the chemistry of related compounds. Further investigation is warranted to fully elucidate the chemical reactivity and potential pharmacological applications of this molecule.














